molecular formula C14H16N2OS B2982323 5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one CAS No. 899991-11-8

5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one

Cat. No.: B2982323
CAS No.: 899991-11-8
M. Wt: 260.36
InChI Key: FQVMNFNSBCYWKN-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one: is a heterocyclic organic compound characterized by a pyrimidinone core with a phenethylthio group at the 2-position and methyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one typically involves the following steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as phenethylthiol and dimethylaminopyrimidinone.

  • Condensation Reaction: : The phenethylthiol is reacted with dimethylaminopyrimidinone under acidic conditions to form the desired compound.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions at different positions of the pyrimidinone ring can lead to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: : Potential medicinal applications include its use as a lead compound in drug discovery and development.

  • Industry: : It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one: can be compared with other similar compounds such as:

  • 5,6-dimethyl-2-thiouracil

  • 6-phenyl-2-thiouracil

  • 2-mercaptobenzimidazole

  • 6-methyl-2-thiouracil

  • 2-mercaptobenzothiazole

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4,5-dimethyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-10-11(2)15-14(16-13(10)17)18-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVMNFNSBCYWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321338
Record name 4,5-dimethyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676779
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

899991-11-8
Record name 4,5-dimethyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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